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Compound of Interest

Compound Name: 4-cyano-N,N-dimethylbenzamide

Cat. No.: B1285705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

4-cyano-N,N-dimethylbenzamide. The information presented herein is crucial for the

unequivocal identification, characterization, and quality control of this molecule in research and

development settings. This document includes tabulated spectral data, detailed experimental

protocols for data acquisition, and a logical workflow for spectral analysis.

Spectroscopic Data Summary
The following tables summarize the key spectral data obtained for 4-cyano-N,N-
dimethylbenzamide through various analytical techniques.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Atom Number Chemical Shift (δ) ppm

C=O 168.6

C-CN 141.2

C-C=O 129.2

CH (aromatic) 132.2

CN 118.4

C-N 113.8

N-(CH₃)₂ 39.6

N-(CH₃)₂ 35.1

Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment

174 100 [M]⁺

130 55 [M - C₂H₆N]⁺

102 40 [M - C₂H₆N - CO]⁺

72 95 [C₄H₁₀N]⁺

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

~2230 C≡N stretch

~1645 C=O stretch (amide)

~1600, ~1480 Aromatic C=C stretch

~1400 C-N stretch (amide)

~850 C-H bend (p-subst.)
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental ¹H NMR data for 4-cyano-N,N-dimethylbenzamide is not readily

available in the searched literature. The expected chemical shifts would be approximately δ

7.7-7.9 ppm for the aromatic protons adjacent to the cyano group, δ 7.5-7.7 ppm for the

aromatic protons adjacent to the amide group, and two singlets for the N,N-dimethyl protons

around δ 3.0-3.1 ppm, potentially showing restricted rotation.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data

presented. These protocols are based on standard laboratory practices for the analysis of

aromatic amide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

4-cyano-N,N-dimethylbenzamide sample

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 4-cyano-N,N-dimethylbenzamide
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly in an NMR

tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer to the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Acquire a single-pulse ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio (typically 8-16 scans).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to compensate for

the low natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and

δ 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

4-cyano-N,N-dimethylbenzamide sample
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Volatile solvent (e.g., methanol, acetonitrile)

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile solvent.

Instrument Setup:

Set the ion source parameters (e.g., electron energy for EI, typically 70 eV).

Set the mass analyzer parameters to scan a suitable mass range (e.g., m/z 50-300).

Sample Introduction: Introduce the sample into the ion source. For volatile compounds, this

can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition: Acquire the mass spectrum.

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

4-cyano-N,N-dimethylbenzamide sample

Potassium bromide (KBr) for solid samples, or a suitable solvent for solution-phase

measurements.

FTIR spectrometer
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Procedure:

Sample Preparation (KBr Pellet Method):

Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

KBr powder.

Grind the mixture to a fine powder.

Press the powder into a transparent pellet using a hydraulic press.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Place the sample (KBr pellet or ATR accessory) in the spectrometer's sample

compartment.

Acquire a background spectrum (of air or the pure KBr pellet).

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule.

Workflow and Pathway Visualization
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a

chemical compound like 4-cyano-N,N-dimethylbenzamide.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 4-cyano-N,N-dimethylbenzamide

Purification (e.g., Recrystallization, Chromatography)

¹H NMR ¹³C NMR IR Spectroscopy Mass Spectrometry

Structural Elucidation

Purity Assessment

Final Characterization Report

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectral characterization of 4-cyano-N,N-
dimethylbenzamide.

To cite this document: BenchChem. [In-Depth Technical Guide: Spectral Data for 4-Cyano-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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